molecular formula C9H13NO2S B1295146 N-(2-phenylethyl)methanesulfonamide CAS No. 33893-36-6

N-(2-phenylethyl)methanesulfonamide

Cat. No.: B1295146
CAS No.: 33893-36-6
M. Wt: 199.27 g/mol
InChI Key: JGDDFCYMSLNOGJ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenylethyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-phenylethyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the phenylethyl moiety.

    N-(2-Methylphenyl)methanesulfonamide: A related compound with a methyl group on the phenyl ring.

    N-(2-Chlorophenyl)methanesulfonamide: A compound with a chlorine substituent on the phenyl ring.

Uniqueness

N-(2-phenylethyl)methanesulfonamide is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and contributes to its specific applications and properties .

Properties

IUPAC Name

N-(2-phenylethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDFCYMSLNOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067799
Record name Methanesulfonamide, N-(2-phenylethyl)-
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33893-36-6
Record name N-(2-Phenylethyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33893-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenethylmethanesulfonamide
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Record name Methanesulfonamide, N-(2-phenylethyl)-
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Record name Methanesulfonamide, N-(2-phenylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenethylmethanesulphonamide
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Record name N-PHENETHYLMETHANESULFONAMIDE
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Synthesis routes and methods I

Procedure details

To a 10° C. solution of phenethylamine (12.1 g, 0.100 mol) and triethylamine (11.1 g, 0.110 mol) in CH2Cl2 (50 mL) was added methanesulfonyl chloride (12.6 g, 0.110 mol) dropwise over 10 min. The solution was stirred at room temperature for 1.5 h and was then washed with 1 N HCl (5×20 mL). The organic phase was directly concentrated to provide the intermediate title compound, N-(methylsulfonyl)(2-phenylethyl)amine, (21.2 g, 93.3%) as an oil. 1H NMR (300 MHz) 7.32 (m, 2H), 7.23 (m, 3H), 4.30 (br s, 1H), 3.40 (t, 2H, J=3.9), 2.88 (t, 2H, J=4.2), 2.81 (s, 3H).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 10° C. solution of phenethylamine (12.1 g, 0.100 mol) and triethylamine (11.1 g, 0.110 mol) in CH2Cl2 (50 mL) was added methanesulfonyl chloride (12.6 g, 0.110 mol) dropwise over 10 min. The solution was stirred at room temperature for 1.5 h and was then washed with 1N HCl (5×20 mL). The organic phase was directly concentrated to provide the intermediate title compound, (methylsulfonyl)(2-phenylethyl)amine, (21.2 g, 93.3%) as an oil.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: How does N-(2-phenylethyl)methanesulfonamide interact with the main protease (Mpro) of the COVID-19 virus, and what are the potential downstream effects of this interaction?

A: The molecular docking study suggests that this compound and its derivatives can bind to the active site of Mpro []. This binding interaction is predicted to be energetically favorable, with binding energies comparable to or even lower than the known COVID-19 drug, lopinavir []. Inhibiting Mpro could disrupt the virus's ability to replicate by preventing the cleavage of viral polyproteins into functional units, ultimately halting viral spread within the host.

Q2: What is the structure-activity relationship (SAR) of this compound derivatives in the context of COVID-19 Mpro inhibition?

A: The study investigated several derivatives of this compound and found that modifications to the parent structure influenced its binding affinity to Mpro []. Specifically, the research highlighted derivatives S1, S3, S7, and S9 as exhibiting stronger inhibitory activity than the parent compound and even lopinavir []. This suggests that specific structural modifications on this compound can enhance its potency against Mpro. Further research is needed to fully elucidate the SAR and identify optimal structural features for enhanced activity.

Q3: What are the limitations of the current research on this compound as a potential COVID-19 drug candidate?

A: The current research is primarily based on computational modeling (molecular docking) and in silico ADMET predictions []. While these methods offer valuable insights into potential drug candidates, they require experimental validation. Further research, including in vitro enzyme assays, cell-based studies, and potentially in vivo animal models, is crucial to confirm the actual inhibitory activity of this compound and its derivatives against Mpro, assess their safety profile, and determine their potential as viable COVID-19 therapeutics.

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